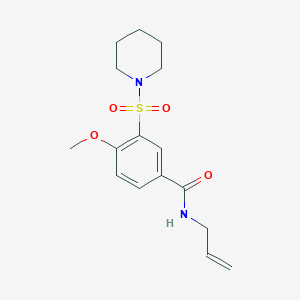

![molecular formula C13H14ClN3O2S B4618039 4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)

4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole compounds often involves efficient synthetic methodologies exploiting the reactivity of specific functional groups to construct new heterocycles. For example, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrates a straightforward approach, leveraging the cyanomethylene functionality to create new heterocycles with potential insecticidal activity (Mohamed et al., 2020). This methodology highlights the versatile nature of thiadiazole compounds and their potential for derivatization into various biologically active substances.

Molecular Structure Analysis

Molecular structure analysis of thiadiazole compounds, including X-ray crystallography, reveals detailed insights into their conformation and intermolecular interactions. The crystal structure of similar compounds, such as 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-yl]-1,3,4-thiadiazol-2-yl}benzamide, showcases classic chair conformations and specific hydrogen bonding patterns, contributing to their stability and reactivity (Mo et al., 2011).

Chemical Reactions and Properties

The reactivity of thiadiazole compounds with various reagents allows for the construction of diverse heterocyclic structures with potential practical applications. For instance, the oxidative dimerization of thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles demonstrates the ability to synthesize thiadiazole derivatives under mild conditions, offering a pathway to explore further chemical transformations (Takikawa et al., 1985).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Although specific data on the compound is not provided, the analysis of similar compounds suggests that modifications to the thiadiazole core can significantly affect these properties, influencing their application potential.

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazole derivatives, including reactivity, stability, and interaction with biological targets, are areas of significant interest. Compounds like 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been studied for their anticancer activity, showcasing the therapeutic potential of thiadiazole modifications (Aliabadi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Convenient Preparations of 1,2,4-Thiadiazoles

- Research has shown the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of thioamides with electrophilic reagents, offering a route to thiadiazoles, which are significant in various chemical and pharmaceutical applications (Takikawa et al., 1985).

Antimicrobial Applications

- A study on the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole explored its conversion into formazans, showing moderate antimicrobial activity against several bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Sah et al., 2014).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities, with some compounds showing promising activity against Bursaphelenchus xylophilus, a significant pest, highlighting the potential for developing new nematicides (Liu et al., 2022).

Anticancer and Analgesic Agents

- Research into benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products showed significant anti-inflammatory and analgesic activities, pointing to a promising approach for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Compounds

- The efficient synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was demonstrated as a precursor for the development of novel heterocyclic compounds, which showed significant insecticidal activity against the cotton leaf worm. This work illustrates the potential of thiadiazole derivatives in the development of new insecticidal agents (Mohamed et al., 2020).

Molluscicidal Properties

- Thiazolo[5,4-d]pyrimidines were synthesized and evaluated for their activity against B. alexandrina snails, an intermediate host of schistosomiasis, showing the potential of such compounds in controlling snail populations to combat schistosomiasis (El-Bayouki & Basyouni, 1988).

Anticancer Evaluation of Benzamides

- A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against several cancer cell lines demonstrated the potential of these compounds as anticancer agents, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Anticancer Activity of Benzamide Derivatives

- Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was explored, and the compounds were evaluated for their in vitro anticancer activity. Several compounds exhibited promising anticancer activity, highlighting the potential for the development of new therapeutic agents (Tiwari et al., 2017).

Eigenschaften

IUPAC Name |

4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c1-2-19-8-7-11-16-17-13(20-11)15-12(18)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUPUAGWIFCBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)

![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)

![4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4617982.png)

![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)

![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)

![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)

![4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-N-phenylnicotinamide](/img/structure/B4618052.png)